(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride
Description
(1S)-1-(1-Methylpyrazol-4-yl)ethanamine dihydrochloride is a chiral amine derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine moiety at the 4-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The stereochemistry at the (1S) position is critical for its interaction with biological targets, such as enzymes or receptors, where enantioselectivity is often observed .
Properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-8-9(2)4-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTYDIYRCQCRSM-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580098-92-4 | |
| Record name | (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the methyl group: Methylation of the pyrazole ring can be done using methyl iodide in the presence of a base.
Formation of the ethanamine side chain: This can be synthesized through a reductive amination reaction involving an appropriate aldehyde or ketone and ammonia or an amine.
Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Ethanamine Derivatives
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride (CAS: 2171989-68-5)
- Structural Difference : Incorporates a pyridin-2-yl group at the 3-position of the pyrazole ring, alongside the methyl group at the 1-position.
- Key Properties: The pyridine moiety may enhance binding affinity to metalloenzymes or receptors due to its nitrogen lone pairs.
1-[1-(2-Propyn-1-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride (CAS: 1795278-41-9)
- Structural Difference : Features a propargyl (2-propyn-1-yl) group at the pyrazole’s 1-position.
- Key Properties : The propargyl group introduces alkyne functionality, which may participate in click chemistry or covalent binding. The shorter methanamine chain reduces molecular flexibility compared to the ethanamine in the target compound .
Aromatic Ring-Substituted Ethanamine Derivatives
(S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride (CAS: 1217473-52-3)
- Structural Difference : Replaces the pyrazole with a 2,6-difluorophenyl group.
- Key Properties : Fluorine atoms increase lipophilicity and metabolic stability. The absence of a heterocyclic ring may reduce polar interactions in biological systems .
(1S)-1-(4-Isopropylphenyl)ethanamine Hydrochloride (CAS: Not provided)
Heterocyclic Ethanamine Salts with Dihydrochloride Form
(1S)-1-(Pyridin-4-yl)ethanamine Dihydrochloride (CAS: 40154-80-1)
- Structural Difference : Substitutes the pyrazole with a pyridin-4-yl ring.
- Key Properties : The pyridine nitrogen’s basicity could influence protonation states under physiological conditions, affecting solubility and target engagement .
1-(5,6-Dichloro-1H-benzimidazol-2-yl)ethanamine Dihydrochloride (CAS: 1864058-51-4)
- Structural Difference : Features a benzimidazole core with chlorine substituents.
- Chlorine atoms contribute to electron-withdrawing effects and stability .
Comparative Data Table
Biological Activity
(1S)-1-(1-Methylpyrazol-4-yl)ethanamine; dihydrochloride is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article discusses its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C₇H₁₃N₃·2HCl
- Molar Mass: 192.11 g/mol
Synthesis:
The synthesis of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine; dihydrochloride typically involves several key steps:
- Formation of the Pyrazole Ring: Achieved by reacting hydrazine with a 1,3-dicarbonyl compound.
- Methylation: Methylation of the pyrazole ring using methyl iodide.
- Ethanamine Side Chain: Synthesized through reductive amination involving an aldehyde or ketone.
- Dihydrochloride Salt Formation: Reaction of the free base with hydrochloric acid to yield the dihydrochloride salt.
The biological activity of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine; dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. Specific pathways involved include:
- Inhibition of key enzymes involved in metabolic pathways.
- Interaction with neurotransmitter receptors, potentially affecting neurological functions.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity: Preliminary research indicates that (1S)-1-(1-Methylpyrazol-4-yl)ethanamine; dihydrochloride may exhibit anticancer properties by inhibiting cell proliferation in certain cancer cell lines .
- Antiinflammatory Effects: Similar pyrazole derivatives have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-(1-Methylpyrazol-4-yl)ethanol | C₇H₉N₃ | Alcohol group instead of an amine |
| (1S)-1-(1-Methylpyrazol-4-yl)acetic acid | C₈H₉N₃O₂ | Contains a carboxylic acid group |
| 2-Methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine; hydrochloride | C₈H₁₅N₃O·HCl | Exhibits potential androgen receptor modulation |
The unique structure of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine; dihydrochloride, characterized by its pyrazole ring and ethanamine side chain, imparts distinct biological properties that differentiate it from similar compounds.
Case Studies
Case Study 1: Anticancer Potential
A study investigated the effects of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine; dihydrochloride on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines, indicating its potential utility in treating conditions like arthritis and other inflammatory diseases.
Q & A
Q. What are the key steps in synthesizing (1S)-1-(1-Methylpyrazol-4-yl)ethanamine dihydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole ring via cyclization reactions, often using hydrazine derivatives and diketones under reflux conditions.
- Step 2 : Introduction of the ethanamine moiety through nucleophilic substitution or reductive amination.
- Step 3 : Salt formation with hydrochloric acid to produce the dihydrochloride form, enhancing aqueous solubility . Critical Factors : Temperature control (±5°C) and solvent choice (e.g., ethanol vs. dichloromethane) significantly impact yield. For example, ethanol may favor higher purity due to better solubility of intermediates .
Q. How does the dihydrochloride salt form influence solubility and stability?
The dihydrochloride salt increases water solubility by forming ionic interactions, critical for in vitro assays. Stability studies show the compound remains intact in aqueous buffers (pH 4–7) for >24 hours at 25°C but degrades in alkaline conditions (pH >9) due to deprotonation of the amine group . Storage at –20°C in desiccated form is recommended for long-term stability .
Q. What characterization techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the pyrazole ring and amine protonation state .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 212.12 (CHClN) .
- HPLC : Purity >98% is achievable using reverse-phase chromatography with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .
Advanced Research Questions
Q. How can synthesis protocols be optimized for scalability and high purity?
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve reductive amination efficiency by reducing side products .
- Flow Chemistry : Continuous flow systems enhance reproducibility for multi-step syntheses, with a reported 15% yield increase compared to batch methods .
- In-line Analytics : Real-time UV monitoring during crystallization ensures consistent particle size distribution, critical for bioavailability studies .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?
- Binding Assay Validation : Use orthogonal methods (e.g., surface plasmon resonance and isothermal titration calorimetry) to confirm binding affinity (K) to targets like cyclooxygenase-2 (COX-2). Discrepancies may arise from assay buffer ionic strength variations affecting salt dissociation .
- Metabolite Screening : LC-MS/MS can identify degradation products in cell-based assays that may interfere with activity measurements .
Q. What experimental strategies assess stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to extremes (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS.
- pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–12) to identify instability thresholds. The dihydrochloride form shows first-order degradation at pH >8 .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog Synthesis : Modify the pyrazole methyl group (e.g., replace with ethyl or fluorine) and compare IC values against COX-1/COX-2.
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes, guiding substitutions to reduce off-target interactions. For example, bulkier substituents at the 4-position of pyrazole improve selectivity for serotonin receptors over adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
